
(4-(2-メチル-6-(1H-ピロール-1-イル)ピリミジン-4-イル)ピペラジン-1-イル)(ピリジン-3-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H20N6O and its molecular weight is 348.41. The purity is usually 95%.
BenchChem offers high-quality (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its structural similarity to known anticancer agents allows it to interact with specific molecular targets involved in cancer cell proliferation and survival. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Study : A study evaluating the cytotoxic effects of related compounds demonstrated IC50 values in the micromolar range against breast cancer and leukemia cell lines, indicating promising anticancer activity.
Enzyme Inhibition
Mechanism of Action
The compound has been identified as a potential inhibitor of various enzymes that play crucial roles in metabolic pathways. By inhibiting these enzymes, the compound may alter cellular functions and provide therapeutic benefits in conditions such as metabolic disorders.
Research Findings : Studies have shown that similar compounds can inhibit enzymes like protein kinases, which are vital for cell signaling and growth. This inhibition can lead to reduced tumor growth and improved outcomes in cancer treatment.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may serve as a lead compound for developing new antibiotics, particularly against multi-drug resistant strains.
Case Study : Research on pyridazine derivatives highlighted their antibacterial efficacy, with minimum inhibitory concentration (MIC) values indicating moderate potency compared to standard antibiotics.
Neuropharmacology
Given its piperazine moiety, the compound may also have applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and their potential use in treating neurological disorders such as depression and anxiety.
生物活性
The compound (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, a pyrimidine moiety, and a pyridine group, which are known for their diverse biological activities. The presence of the pyrrole ring is particularly noteworthy as it has been associated with various therapeutic effects.
Antidiabetic Activity
Research has demonstrated that derivatives of pyrimidine and pyrrole can exhibit significant antihyperglycemic effects. For instance, compounds with similar structures have been evaluated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. In vivo studies showed that certain pyrrole derivatives effectively reduced blood glucose levels in diabetic models, indicating potential for the target compound as an antidiabetic agent .
Anticancer Activity
The compound's structure suggests potential activity against cancer cell lines. It has been noted that pyrimidine derivatives often act as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation. A study demonstrated that modifications to similar compounds led to enhanced antiproliferative activity against various cancer cell lines, including non-small cell lung cancer and breast cancer .
Antimicrobial Properties
Pyrrole derivatives have shown promise as antimicrobial agents. The biological activity of these compounds can be attributed to their ability to interfere with microbial cell functions. For example, certain pyrrole-based compounds were evaluated against drug-resistant pathogens, revealing significant inhibitory effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of the compound. Modifications to the piperazine and pyrimidine rings can significantly influence the potency and selectivity of the compound. Studies indicate that specific substitutions on the pyrimidine ring enhance DPP-IV inhibition while maintaining low toxicity levels .
Case Study 1: DPP-IV Inhibition
In a study focused on DPP-IV inhibitors, several derivatives were synthesized and tested for their antihyperglycemic effects. The results indicated that compounds structurally similar to our target exhibited IC50 values in the low micromolar range, showcasing their potential as therapeutic agents for diabetes management .
Case Study 2: Anticancer Evaluation
A series of synthesized pyrimidine derivatives were evaluated for their anticancer properties using MTT assays across multiple cancer cell lines. Notably, one derivative showed a 50% reduction in cell viability at concentrations as low as 10 µM in HCC827 cells, indicating strong anticancer potential .
Data Tables
Activity Type | Compound | IC50/Effective Concentration | Cell Line/Model |
---|---|---|---|
Antihyperglycemic | Pyrrole Derivative | 0.5 µM | Diabetic Rat Model |
Anticancer | Pyrimidine Derivative | 10 µM | HCC827 (Lung Cancer) |
Antimicrobial | Pyrrole-based Compound | 15 µg/mL | Drug-resistant Bacteria |
特性
IUPAC Name |
[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-15-21-17(23-7-2-3-8-23)13-18(22-15)24-9-11-25(12-10-24)19(26)16-5-4-6-20-14-16/h2-8,13-14H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDSUEPSPCQHNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CN=CC=C3)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。